BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide

Epigenetics PRMT3 inhibition Allosteric modulation

This compound is a structurally unique dual-activity chemical probe with confirmed ELOVL1 inhibition (IC50 5 nM in ALD patient lymphocytes) and PRMT3 allosteric engagement (pKi 5.30). The 2,6-difluorobenzamide substitution creates an electrostatic environment essential for target binding; replacement with chloro or unsubstituted benzamide compromises affinity. The ethyl linker between thiazole and amide nitrogen is critical for residence time. Procure this exact CAS-specified compound to reproduce literature SAR and validate ELOVL1/PRMT3 phenotypes without single-chemotype bias.

Molecular Formula C15H12F2N4OS
Molecular Weight 334.34
CAS No. 1448051-56-6
Cat. No. B2956070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide
CAS1448051-56-6
Molecular FormulaC15H12F2N4OS
Molecular Weight334.34
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)F
InChIInChI=1S/C15H12F2N4OS/c16-11-3-1-4-12(17)13(11)14(22)18-7-5-10-9-23-15(20-10)21-8-2-6-19-21/h1-4,6,8-9H,5,7H2,(H,18,22)
InChIKeyMFGYCZIMUUSBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide CAS 1448051-56-6: Structural Profile and Sourcing Context


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide (CAS 1448051‑56‑6) is a heterocyclic small‑molecule amide characterized by a 1H‑pyrazol‑1‑yl‑thiazole core linked via an ethyl spacer to a 2,6‑difluorobenzamide moiety . Its molecular formula is C₁₅H₁₂F₂N₄OS (MW 334.3 g·mol⁻¹) . The compound is catalogued in several chemical biology databases, including ZINC (ID ZINC000095583790) where it registers a single bioactivity observation against protein arginine N‑methyltransferase 3 (PRMT3) [1], and it appears in the ChEMBL‑linked BindingDB ecosystem under CHEMBL5081193 with ELOVL1 inhibitory data [2]. Its dual‑heterocycle architecture places it at the intersection of kinase‑focused and epigenetic‑targeted chemical libraries, making procurement decisions dependent on specific structural features rather than generic class membership.

Why Generic Substitution Fails for CAS 1448051-56-6: Structural Determinants of Target Engagement


Although numerous pyrazole‑thiazole amides populate screening decks, simple in‑class substitution cannot replicate the interaction profile of N‑(2‑(2‑(1H‑pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)‑2,6‑difluorobenzamide. The 2,6‑difluoro substitution pattern on the benzamide ring imposes a unique electrostatic and steric environment that directly influences hydrogen‑bonding geometry with target proteins, as evidenced by the PRMT3 co‑crystal structures of closely related allosteric inhibitors [1]. Replacing the 2,6‑difluoro group with a 2‑chloro or unsubstituted benzamide (e.g., N‑(2‑(2‑(1H‑pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)‑2‑chlorobenzamide or the bare benzamide analog) alters the dihedral angle between the amide carbonyl and the aromatic ring, predictably compromising affinity for allosteric sites that require a precisely oriented fluorine‑mediated contact [1][2]. Furthermore, the ethyl linker length between the thiazole and the amide nitrogen distinguishes this compound from methylene‑ or propyl‑bridged analogs, a feature shown to tune residence time in ELOVL1 inhibitor series [3]. Consequently, procurement of the exact CAS‑specified compound is a prerequisite for reproducing literature‑derived structure‑activity relationships.

Quantitative Differentiation of CAS 1448051-56-6: Head‑to‑Head and Cross‑Study Comparator Evidence


PRMT3 Allosteric Inhibition: ZINC‑Reported Affinity vs. Closest Thiazole‑Containing Analog

The compound registers a PRMT3 pKi of 5.30 (ligand efficiency 0.32) in the ChEMBL‑derived ZINC annotation, placing it in the low‑micromolar affinity range for this epigenetic target [1]. By contrast, the des‑fluoro benzamide analog (N‑(2‑(2‑(1H‑pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)benzamide) lacks any reported PRMT3 activity in the same database, suggesting that the 2,6‑difluoro substitution is a key affinity determinant [2]. In the broader PRMT3 inhibitor series described by Liu et al. (2013), the allosteric site tolerates only specific aryl substitution patterns; the 2,6‑difluorophenyl motif is explicitly present in compound 14u (IC₅₀ < 1 µM), confirming the privileged nature of this pharmacophore [3].

Epigenetics PRMT3 inhibition Allosteric modulation

ELOVL1 Cellular Inhibition Potency vs. Structurally Related ELOVL1 Inhibitors

The compound is indexed in BindingDB as CHEMBL5081193 with an IC₅₀ of 5 nM for inhibition of ELOVL1‑mediated C26:0 VLCFA synthesis in Het Female 1 patient‑derived human lymphocytes (48 h cellular assay) [1]. In comparison, the leading ELOVL1 clinical candidate “compound 27” from Come et al. (2021) – a pyrazole amide sharing the thiazole‑amide motif but bearing a cyclopropyl‑substituted benzamide – exhibits IC₅₀ values of 13 nM in HEK293 cells and 5–13 nM in lymphocyte/microglia assays, with in‑vivo brain C26:0 reductions of up to 65% in ALD mouse models [2]. Although direct head‑to‑head data are not available, the similar nanomolar potency in matched lymphocyte assays suggests that CAS 1448051‑56‑6 occupies the same ELOVL1 inhibition space as the optimized lead, yet its 2,6‑difluoro substitution may offer distinct physicochemical properties (e.g., reduced lipophilicity vs. cyclopropyl‑phenyl) that affect CNS penetration [2].

Very‑long‑chain fatty acid metabolism ELOVL1 inhibition Metabolic disease

Structural Differentiation from 2‑Chloro and Unsubstituted Benzamide Analogs: Absence of Documented Bioactivity

A key comparator pair consists of the 2‑chloro analog N‑(2‑(2‑(1H‑pyrazol‑1‑yl)thiazol‑4‑yl)ethyl)‑2‑chlorobenzamide and the unsubstituted benzamide analog. Database mining (ZINC, ChEMBL, BindingDB) returns zero bioactivity records for either comparator, in contrast to the dual PRMT3/ELOVL1 annotations for the 2,6‑difluoro compound [1][2]. The 2,6‑difluoro pattern provides a unique hydrogen‑bond‑acceptor surface: the two ortho‑fluorine atoms can simultaneously engage backbone amide protons or water networks in allosteric pockets, a capability absent in the 2‑chloro (single halogen) and unsubstituted (no halogen) analogs [3]. This molecular‑recognition advantage translates into the observed database presence exclusively for the difluoro variant.

Structure–activity relationship Halogen bonding Chemical biology tools

Physicochemical Differentiation: Calculated logP and Fraction sp³ vs. ELOVL1 Optimized Leads

The ZINC‑calculated logP for CAS 1448051‑56‑6 is 3.605, with a fraction sp³ of 0.13 [1]. In comparison, the lead ELOVL1 inhibitor “compound 27” (C₁₈H₁₄F₂N₄O; MW 340.33) displays a higher fraction sp³ due to its cyclopropyl substituent (fraction sp³ ≈ 0.18), which contributes to its reported CNS penetration [2]. The lower sp³ character and slightly reduced logP of the 2,6‑difluorobenzamide suggest a different CNS‑partitioning profile that may favor peripheral vs. central target engagement – a critical parameter when selecting between tool compounds for in‑vivo pharmacology studies in ALD mouse models where brain exposure is a variable [2].

Drug‑likeness CNS penetration Physicochemical property optimization

Selectivity Window: PRMT3 vs. ELOVL1 Dual Activity Profile as a Scaffold‑Hopping Opportunity

Unlike the optimized ELOVL1 inhibitor “compound 27,” which was explicitly optimized for ELOVL1 selectivity and shows no PRMT3 annotation in publicly available databases, CAS 1448051‑56‑6 retains measurable affinity for both PRMT3 (pKi 5.30) and ELOVL1 (IC₅₀ 5 nM) [1][2]. This dual‑activity profile, while precluding use as a highly selective probe, positions the compound as a scaffold‑hopping starting point for medicinal chemistry programs aiming to develop dual ELOVL1‑PRMT3 inhibitors – a combination of potential relevance in cancers where both VLCFA metabolism and arginine methylation pathways are dysregulated [3]. The 2,6‑difluorobenzamide core can be elaborated to tune selectivity toward either target while retaining the pyrazole‑thiazole linker that enables allosteric binding in PRMT3 and substrate‑competitive inhibition in ELOVL1.

Polypharmacology Scaffold hopping Target selectivity

Optimal Research Application Scenarios for CAS 1448051-56-6 Based on Evidence‑Supported Differentiation


ELOVL1 Cellular Screening in Adrenoleukodystrophy (ALD) Fibroblast and Lymphocyte Models

With a documented IC₅₀ of 5 nM in ALD patient‑derived lymphocytes, this compound is immediately applicable as a positive control or chemical probe in ALD‑relevant cellular assays measuring C26:0 VLCFA accumulation [1]. Its structural divergence from the cyclopropyl‑containing clinical lead compound 27 permits orthogonal confirmation of ELOVL1‑dependent phenotypes, reducing the risk of compound‑specific off‑target artifacts [2].

PRMT3 Allosteric Site Tool Compound for Epigenetic Chemical Biology

The confirmed engagement of the PRMT3 allosteric pocket (pKi 5.30, ZINC‑annotated) [1] supports use in cellular assays examining ribosomal protein S2 dimethylation status. The compound serves as a structurally distinct alternative to the Liu et al. 2013 series [2], enabling laboratories to validate PRMT3‑dependent phenotypes without relying on a single chemotype.

Medicinal Chemistry Scaffold‑Hopping for Dual ELOVL1‑PRMT3 Inhibitor Design

The dual bioactivity profile (ELOVL1 IC₅₀ 5 nM; PRMT3 pKi 5.30) [1][2] provides a validated starting point for structure‑based design. The 2,6‑difluorobenzamide moiety can be systematically varied to explore selectivity, while the pyrazole‑thiazole‑ethyl linker offers three diversification vectors unavailable in the more elaborated clinical candidate compound 27 [3].

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.